REACTION_CXSMILES
|
C1S[CH:5]([C:6]2[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=[CH:8][C:7]=2[NH:16][S:17]([CH3:20])(=[O:19])=[O:18])SCC1.CC[O:24]C(C)=O.CCCCCC.C1C([N+]([O-])=O)=CC([N+]([O-])=O)=C(O)C=1>CN(C)C=O.CC(C)=O.[Cu]=O.[Cu](Cl)Cl>[CH3:20][S:17]([NH:16][C:7]1[CH:8]=[CH:9][C:10]([C:12]([O:14][CH3:15])=[O:13])=[CH:11][C:6]=1[CH:5]=[O:24])(=[O:19])=[O:18] |f:1.2|
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Name
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2-(methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde trimethylene mercaptal
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Quantity
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7.66 g
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Type
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reactant
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Smiles
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C1CCSC(C2=C(C=CC(=C2)C(=O)OC)NS(=O)(=O)C)S1
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Name
|
|
Quantity
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4.35 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
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EtOAc hexane
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CCOC(=O)C.CCCCCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O
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Name
|
|
Quantity
|
174 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
2.09 g
|
Type
|
catalyst
|
Smiles
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[Cu]=O
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Name
|
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
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[Cu](Cl)Cl
|
Name
|
|
Quantity
|
39.13 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
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at reflux
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Type
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TEMPERATURE
|
Details
|
After 2 h at reflux
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
the appearance of a new slightly higher Rf spot which gave
|
Type
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CUSTOM
|
Details
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a positive result when
|
Type
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TEMPERATURE
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Details
|
Upon cooling
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Type
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FILTRATION
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Details
|
the reaction was filtered through Celite
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Type
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WASH
|
Details
|
the cake was washed with 10% ethanol in dichloromethane
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Type
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ADDITION
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Details
|
Water (125 mL) and dichloromethane (150 mL) were added to the filtrate
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Type
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CUSTOM
|
Details
|
The layers were partitioned
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Type
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EXTRACTION
|
Details
|
the water layer extracted 2×100 mL dichloromethane
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Type
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WASH
|
Details
|
The combined organic layers were washed twice with water (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Concentration of the filtrate gave a beige solid which
|
Type
|
CUSTOM
|
Details
|
was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC1=C(C=O)C=C(C=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.48 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |